Ethanedione, bis(4-phenoxyphenyl)-
Description
Ethanedione derivatives, characterized by a central 1,2-ethanedione (oxalyl) core flanked by substituted aromatic rings, are a class of compounds with diverse applications in organic synthesis, photochemistry, and materials science. These derivatives exhibit distinct physicochemical properties and reactivities influenced by the electronic and steric effects of their substituents. This article focuses on bis(4-substituted phenyl)ethanediones, leveraging data from authoritative sources to highlight trends in their properties and applications.
Properties
IUPAC Name |
1,2-bis(4-phenoxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O4/c27-25(19-11-15-23(16-12-19)29-21-7-3-1-4-8-21)26(28)20-13-17-24(18-14-20)30-22-9-5-2-6-10-22/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPKZEZSFHUCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389372 | |
| Record name | Ethanedione, bis(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64180-18-3 | |
| Record name | Ethanedione, bis(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanedione, bis(4-phenoxyphenyl)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-phenoxyphenol with ethanedione under specific conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of ethanedione, bis(4-phenoxyphenyl)- may involve large-scale reactions using similar nucleophilic aromatic substitution techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanedione, bis(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution reactions .
Scientific Research Applications
Ethanedione, bis(4-phenoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethanedione, bis(4-phenoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include modulation of enzyme activity and interaction with cellular receptors .
Comparison with Similar Compounds
Key Trends:
- Melting Points : Electron-donating substituents (e.g., -CH₃) correlate with lower melting points (102–104°C), while electron-withdrawing groups (e.g., -OCH₃) increase melting points (133°C) due to enhanced molecular symmetry and crystal packing .
- Molecular Weight : Brominated derivatives exhibit higher molecular weights (e.g., 407.03 for the dibromo-hydroxy variant), impacting solubility and thermal stability .
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